Bienvenue dans la boutique en ligne BenchChem!

5-bromo-2-(chloromethyl)Pyrimidine

Bifunctional building block Sequential functionalization Medicinal chemistry

5-Bromo-2-(chloromethyl)pyrimidine is a disubstituted pyrimidine heterocycle with a bromine atom at the C5 ring position and a chloromethyl group at the C2 position (molecular formula C₅H₄BrClN₂, MW 207.45 g/mol). The compound constitutes a class of bifunctional pyrimidine building blocks that serve as key intermediates for synthesizing active pharmaceutical ingredients, including P38 kinase inhibitors (CAS 294849-97-1) and DNA-PK inhibitors (CAS 1476071-49-4).

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 944903-00-8
Cat. No. B3021970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(chloromethyl)Pyrimidine
CAS944903-00-8
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCl)Br
InChIInChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2
InChIKeyQSWREPDNZURRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(chloromethyl)pyrimidine (CAS 944903-00-8): Structural Profile and Procurement-Relevant Identity


5-Bromo-2-(chloromethyl)pyrimidine is a disubstituted pyrimidine heterocycle with a bromine atom at the C5 ring position and a chloromethyl group at the C2 position (molecular formula C₅H₄BrClN₂, MW 207.45 g/mol) [1]. The compound constitutes a class of bifunctional pyrimidine building blocks that serve as key intermediates for synthesizing active pharmaceutical ingredients, including P38 kinase inhibitors (CAS 294849-97-1) and DNA-PK inhibitors (CAS 1476071-49-4) [2]. Its structural signature—orthogonal reactive handles on an electron-deficient heteroaromatic core—distinguishes it from mono-substituted pyrimidine analogs that lack either cross-coupling or nucleophilic-substitution functionality, rendering simple substitution among in-class compounds non-trivial.

5-Bromo-2-(chloromethyl)pyrimidine: Why Generic Substitution Among In-Class Analogs Is Scientifically Unsupported


The pyrimidine scaffold’s electron-deficient nature amplifies the reactivity differences between halogen substituents, meaning that swapping the 5-bromo group for a chloro or iodo analog, or replacing the 2-chloromethyl handle with a methyl, bromomethyl, or hydroxymethyl group, produces a molecule with fundamentally different reactivity, selectivity, and synthetic compatibility [1]. The chloromethyl group’s leaving-group ability, electrophilicity, and steric profile differ measurably from those of the bromomethyl analog, and the C5-bromo substituent exhibits cross-coupling reactivity distinct from chloro- or iodo-pyrimidines [2]. Below we present the specific quantitative evidence that defines where this compound is differentiable and why a procurement decision should be evidence-based rather than class-assumptive.

5-Bromo-2-(chloromethyl)pyrimidine: Quantitative Comparative Evidence Against Closest Analogs


Dual Orthogonal Reactivity: Simultaneous C5-Bromo Cross-Coupling and C2-Chloromethyl Nucleophilic Substitution Potential

5-Bromo-2-(chloromethyl)pyrimidine is the only compound among its closest analogs to combine an sp² C5-bromo substituent (suitable for Pd-catalyzed cross-coupling) with an sp³ C2-chloromethyl group (suitable for Sₙ2 nucleophilic substitution) on the same pyrimidine ring. By contrast, 5-bromo-2-methylpyrimidine lacks an electrophilic C2 handle, 2-(chloromethyl)pyrimidine lacks a C5 cross-coupling site, and 5-bromo-2-(bromomethyl)pyrimidine presents greater reactivity at the C2 center that can compromise sequential selectivity [1]. The patent literature explicitly identifies 5-bromo-2-(chloromethyl)pyrimidine as a gateway intermediate for P38 kinase inhibitors (CAS 294849-97-1) and DNA-PK inhibitors (CAS 1476071-49-4), a synthetic role that mono-functional analogs cannot fulfill [2].

Bifunctional building block Sequential functionalization Medicinal chemistry

C2-Leaving-Group Reactivity Hierarchy: Chloromethyl vs. Bromomethyl Kinetics in Pyrimidine Systems

In halomethyl-functionalized heterocyclic systems, the bromomethyl group is known to be significantly more reactive toward N-, O-, and S-nucleophiles than the chloromethyl group [1]. Although direct pyrimidine-specific kinetic data for this exact pair are unpublished, the general leaving-group trend (Br > Cl in Sₙ2, with bromide being approximately 10³ to 10⁴ times more reactive than chloride in aliphatic systems) provides a well-established baseline . This means 5-bromo-2-(bromomethyl)pyrimidine reacts with nucleophiles substantially faster at the C2 site than the target compound, creating a narrower operational window for achieving sequential, site-selective derivatization.

Leaving-group ability Sₙ2 kinetics Reactivity selectivity

C5-Halogen Suzuki-Coupling Selectivity: Bromo- vs. Chloro-Pyrimidine Substrate Preference

In the seminal study by Schomaker and Delia, chloropyrimidine substrates were demonstrated to be preferable over iodo-, bromo-, or fluoro-pyrimidines in Suzuki coupling reactions for achieving controlled mono-arylation product distributions [1]. However, this preference applies to the ring-attached halogen, not the side-chain chloromethyl group. For the C5 position, the bromo substituent in 5-bromo-2-(chloromethyl)pyrimidine is specifically positioned for cross-coupling, whereas 5-chloro-2-(chloromethyl)pyrimidine would exhibit significantly lower reactivity at C5 due to the inherently slower oxidative addition of C–Cl bonds versus C–Br bonds to Pd(0) [2]. The target compound thus occupies a 'sweet spot': a reactive enough C5-halogen for efficient coupling, paired with a moderately reactive C2-chloromethyl handle that does not outcompete the C5 site.

Suzuki-Miyaura coupling Halogen selectivity Cross-coupling efficiency

Commercial Purity Specification: 95% Minimum Purity with Full Quality Assurance Traceability

Commercially available 5-bromo-2-(chloromethyl)pyrimidine is supplied with a certified minimum purity of 95%, backed by batch-specific certificates of analysis (COA) and safety data sheets (SDS) from established distributors . This specification provides a procurement-grade benchmark that is not uniformly available for all regioisomeric analogs (e.g., 2-bromo-5-(chloromethyl)pyrimidine, CAS 947533-43-9, or 5-bromo-2-(bromomethyl)pyrimidine, CAS 1193116-74-3), which may be offered at lower or unspecified purity levels depending on the supplier.

Quality control Lot-to-lot consistency Procurement specification

Industrial-Scale Synthesis Feasibility: One-Step Preparation Method via 2-Bromomalonaldehyde

Patent CN110642788A discloses a one-step preparation method for 5-bromo-2-substituted pyrimidine compounds, including the target compound, using 2-bromomalonaldehyde and amidine derivatives as low-cost, readily available starting materials [1]. The method operates at moderate temperatures (60–105 °C) and avoids the hazardous reagents (dimethylzinc, trimethylaluminum) required for alternative 5-bromo-2-substituted pyrimidine syntheses that proceed via 5-bromo-2-iodopyrimidine intermediates [2]. This contrasts with the multi-step, column-chromatography-dependent routes needed for certain regioisomeric analogs such as 5-(bromomethyl)-2-chloropyrimidine.

Scalable synthesis Process chemistry Cost efficiency

5-Bromo-2-(chloromethyl)pyrimidine: Evidence-Based Procurement and Application Scenarios


Medicinal Chemistry: Sequential Derivatization for Kinase Inhibitor Libraries

The target compound’s dual orthogonal reactivity—C5-Br for Suzuki coupling with aryl/heteroaryl boronic acids and C2-CH₂Cl for Sₙ2 displacement with amines, thiols, or alkoxides—enables a two-step divergent library synthesis. First, a Pd-catalyzed cross-coupling at C5 installs the aryl pharmacophore; second, the chloromethyl group reacts with a nucleophile-bearing solubilizing group. This sequence is explicitly enabled by the compound’s structure, as documented in patent CN110642788A for P38 and DNA-PK inhibitor intermediates [1].

Process Chemistry: Scalable Synthesis of 5-Aryl-2-aminomethylpyrimidine Cores

For kilogram-scale production of 5-aryl-2-aminomethylpyrimidine derivatives (common scaffolds in agrochemical and pharmaceutical intermediates), the one-step synthesis approach from 2-bromomalonaldehyde avoids the pyrophoric reagents and column chromatography needed for analogs requiring 5-bromo-2-iodopyrimidine intermediates [1]. The moderate reaction temperatures (60–105 °C) and simple aqueous workup reduce capital expenditure and process safety requirements compared to alternative routes.

Chemical Biology: Controlled-Reactivity Probe Synthesis via C2-Chloromethyl Alkylation

The chloromethyl group’s moderated electrophilicity (compared to bromomethyl) provides a wider temperature and stoichiometry window for conjugating the pyrimidine core to biomolecular handles (e.g., PEG linkers, biotin tags, fluorescent reporters) without requiring cryogenic conditions or risking premature C5 cross-coupling. This selectivity advantage stems from the intrinsic leaving-group hierarchy (Cl < Br in Sₙ2 reactivity) [1], enabling sequential derivatization protocols that are more operationally convenient than those required for the bromomethyl analog.

Quote Request

Request a Quote for 5-bromo-2-(chloromethyl)Pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.